molecular formula C5H8N4OS B189689 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide CAS No. 63788-65-8

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Cat. No. B189689
CAS RN: 63788-65-8
M. Wt: 172.21 g/mol
InChI Key: YBRQONJVBBCGGK-UHFFFAOYSA-N
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Description

“2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide” is a chemical compound with the CAS Number: 63788-65-8 . It has a molecular weight of 172.21 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 163-164 degrees Celsius .

Scientific Research Applications

Chemical and Biological Activities

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a compound that plays a significant role in the synthesis of various biologically active molecules. Its structure allows for diverse chemical modifications, leading to the production of compounds with a wide range of biological activities. For example, thiazole and its derivatives, including compounds with similar structural motifs, are known for their broad spectrum of pharmacological activities. These include serving as antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer agents (Rosales-Hernández et al., 2022; Sharma et al., 2019).

Synthesis and Transformations

Recent advancements in synthetic chemistry have led to novel methods for the preparation of thiazole derivatives, offering significant potential for therapeutic applications. These methods enable the synthesis of compounds with improved potency and selectivity towards various biological targets. The innovative synthetic approaches aim to enhance the drug-like properties of thiazole-based compounds, making them suitable candidates for further development as therapeutic agents (Zhilitskaya et al., 2021).

Pharmacological Implications

The diverse pharmacological implications of compounds derived from or related to this compound stem from their ability to interact with a multitude of biological pathways. These interactions can lead to therapeutic effects in the treatment of various diseases, including infectious diseases, cancer, and chronic inflammatory conditions. The pharmacological activities of these compounds are often attributed to their ability to modulate enzyme activities, interact with cellular receptors, and influence signaling pathways critical for disease progression (Carta et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed that the compound binds to the enzyme, preventing it from breaking down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and absorption.

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This leads to a decrease in the breakdown and absorption of carbohydrates, which can have downstream effects on blood sugar levels and overall energy metabolism.

Result of Action

The inhibition of the α-glucosidase enzyme by this compound leads to a decrease in carbohydrate digestion and absorption . This can result in lower post-meal blood sugar levels, making the compound potentially useful as an anti-diabetic agent .

Biochemical Analysis

Biochemical Properties

Thiazole compounds, which include 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, have been found to interact with various enzymes and proteins

Cellular Effects

Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that thiazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 163-164 degrees Celsius and is stable at room temperature .

Dosage Effects in Animal Models

Some thiazole compounds have been found to have cytotoxic effects in brine shrimp lethality tests , suggesting that high doses of this compound may also have toxic effects.

Metabolic Pathways

Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiazole compounds can bind to DNA , suggesting that this compound may also interact with transporters or binding proteins and influence its localization or accumulation.

Subcellular Localization

Given that some thiazole compounds can bind to DNA , it is possible that this compound may also be localized to the nucleus where it could interact with DNA and potentially influence its activity or function.

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQONJVBBCGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360891
Record name 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63788-65-8
Record name 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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